Product packaging for 2-Phenyl-1H-indol-7-ol(Cat. No.:)

2-Phenyl-1H-indol-7-ol

Cat. No.: B13138641
M. Wt: 209.24 g/mol
InChI Key: IEQFLPYWIJAKFV-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indol-7-ol is a substituted indole derivative of significant interest in medicinal and organic chemistry. The indole scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . Researchers value this core structure for the design of molecules targeting various diseases, including cancer, viral infections, and inflammatory conditions . The specific substitution pattern of this compound, featuring a phenyl ring at the 2-position and a hydroxyl group at the 7-position, makes it a valuable intermediate for further chemical exploration. Similar 2-phenylindole structures have been identified as key scaffolds in the development of new therapeutic agents. For instance, research into analogous compounds has shown promise in inhibiting the replication of the Hepatitis C Virus (HCV) in genotype 1b and 2a replicon systems . Furthermore, such intermediates are crucial in the synthesis of dyes, pigments, and carbazoles . The presence of the hydroxyl group enhances the potential for hydrogen bonding, which can be critical for interactions with biological targets and can influence the compound's solubility and overall physicochemical properties . The compound is intended for research applications only, including as a building block in multicomponent reactions for the synthesis of complex heterocycles and in the investigation of new antifungal agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B13138641 2-Phenyl-1H-indol-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-phenyl-1H-indol-7-ol

InChI

InChI=1S/C14H11NO/c16-13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15-16H

InChI Key

IEQFLPYWIJAKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Phenyl 1h Indol 7 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is significantly more reactive towards electrophiles than benzene (B151609), with reactions often proceeding under milder conditions. pearson.com This heightened reactivity is due to the nitrogen atom's lone pair of electrons, which contributes to the π-electron system of the ring, increasing its electron density. researchgate.net In 2-Phenyl-1H-indol-7-ol, the electron-donating nature of the C-7 hydroxyl group further activates the indole core towards electrophilic aromatic substitution.

Electrophilic substitution on the indole ring predominantly occurs at the C-3 position. pearson.comresearchgate.net This preference is attributed to the formation of a more stable cationic intermediate (arenium ion) where the positive charge is delocalized without disrupting the aromaticity of the fused benzene ring. The phenyl group at the C-2 position sterically and electronically reinforces this inherent reactivity at C-3.

Common electrophilic substitution reactions at the C-3 position include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comcambridge.orgorganic-chemistry.org The electrophile in this reaction is a chloromethyliminium salt. cambridge.org For 2-phenylindole (B188600), this reaction consistently yields 2-phenylindole-3-aldehyde in high yields. acs.org

Mannich Reaction: This three-component condensation reaction involves formaldehyde, a primary or secondary amine, and the active hydrogen at the C-3 position of the indole. wikipedia.orgbyjus.comlibretexts.org The reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base, by introducing an aminomethyl group at C-3. wikipedia.orguobaghdad.edu.iqorganic-chemistry.org Indole is a particularly active substrate for this transformation. libretexts.org

Table 1: Key Electrophilic Substitution Reactions at the C-3 Position of the Indole Core

Reaction Reagents Product Type
Vilsmeier-Haack POCl₃, DMF 3-Formylindole
Mannich Reaction CH₂O, R₂NH 3-Aminomethylindole (Gramine derivative)

The C-7 hydroxyl group is a powerful activating, ortho-, para-directing group. libretexts.org This means it increases the electron density of the benzene portion of the indole ring and directs incoming electrophiles to the positions ortho (C-6) and para (C-4) to itself. Due to the fusion of the rings, the positions available for substitution on the benzene moiety are C-4, C-5, and C-6.

Reactivity at C-6 and C-4: The strongest activation by the C-7 hydroxyl group is exerted at the C-6 position (ortho) and the C-4 position (para). Therefore, electrophilic attack is most likely to occur at these sites. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be directed to these positions. wikipedia.org For example, Friedel-Crafts acetylation of 5-hydroxyindole (B134679) derivatives has been shown to occur at the C-6 and C-8 positions, demonstrating the directing effect of the hydroxyl group. ias.ac.in

The indole nucleus is substantially more electron-rich and nucleophilic than the phenyl substituent at the C-2 position. pearson.com Consequently, electrophilic aromatic substitution will overwhelmingly favor the indole core over the C-2 phenyl ring. For substitution to occur on the phenyl ring, the more reactive positions on the indole ring (C-3, C-4, C-6) would likely need to be blocked, and even then, forcing reaction conditions would be required. If substitution were to occur on the C-2 phenyl ring, the indole moiety would act as an ortho-, para-directing group.

Nucleophilic Reactions Involving the C-7 Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is nucleophilic and can react with a range of electrophiles. Deprotonation with a base enhances its nucleophilicity, forming a phenoxide ion which is a key intermediate in many of these transformations.

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. A common method for this is the Williamson ether synthesis , which involves the reaction of the corresponding phenoxide with an alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com The phenoxide is typically formed by treating the 7-hydroxyindole (B18039) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). jk-sci.comyoutube.com

O-Acylation: Esterification of the C-7 hydroxyl group can be achieved through reaction with acylating agents like acid chlorides or acid anhydrides, often in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. This reaction converts the hydroxyl group into an ester functionality.

Table 2: Nucleophilic Reactions at the C-7 Hydroxyl Group

Reaction Type Reagent Class Functional Group Formed General Conditions
O-Alkylation Alkyl Halide (R-X) Ether (R-O-Ar) Base (e.g., NaH, K₂CO₃)
O-Acylation Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) Ester (RCOO-Ar) Base (e.g., Pyridine)

The C-7 hydroxyl group can be derivatized to form various esters of inorganic acids, which are often important in biological contexts or as synthetic intermediates.

Sulfate Esters: Sulfation of the phenolic hydroxyl group can be accomplished using various sulfating agents. A common laboratory method involves reacting the phenol (B47542) with a chlorosulfonate, such as 2,2,2-trichloroethyl chlorosulfate, in the presence of a base like N,N-dimethylaminopyridine (DMAP), followed by deprotection. nih.govuiowa.edu Other methods include reaction with chlorosulfonic acid or using sulfuric acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). acs.orggoogle.com

Phosphate (B84403) Esters: Phosphorylation can be achieved by reacting the 7-hydroxyindole with a phosphorylating agent. Common reagents include phosphorus oxychloride (POCl₃), which can react with phenols to form aryl dichlorophosphates, followed by hydrolysis or reaction with other alcohols. epo.org Another widely used agent is phosphorus pentoxide (P₂O₅). google.comresearchgate.net

Phosphinates: Phosphinates can be synthesized through the reaction of the phenolic hydroxyl group with phosphinic chlorides or via metal-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org For example, a cross-dehydrogenative coupling of phenols with diarylphosphine oxides can provide organophosphinates. organic-chemistry.org

N-Substitution and N-Functionalization Chemistry

The nitrogen atom of the indole ring in this compound is a key site for substitution and functionalization. While the nucleophilicity of the indole nitrogen is mitigated compared to simpler amines, it can be readily deprotonated by a suitable base to form a nucleophilic anion, which can then react with various electrophiles. nih.govmdpi.com This reactivity is fundamental for introducing alkyl and aryl groups at the N1 position.

N-alkylation of the indole nucleus is a common strategy to introduce a wide range of alkyl groups, which can significantly modify the compound's properties. This transformation typically proceeds via an SN2 reaction mechanism where the deprotonated indole nitrogen acts as a nucleophile.

A general approach involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. The choice of base and solvent is crucial for the reaction's success. While this direct approach is common, other catalytic methods have been developed to achieve N-alkylation under milder conditions. For instance, copper-catalyzed reductive cross-coupling between indoles and N-tosylhydrazones has emerged as an efficient method for direct N-alkylation. rsc.org This reaction often utilizes a copper iodide catalyst in the presence of a base like potassium hydroxide (B78521) and a suitable ligand. rsc.org

Iron catalysis has also been employed for the N-alkylation of indolines (which can be subsequently oxidized to indoles) using alcohols as alkylating agents through a "borrowing-hydrogen" methodology. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the indole nitrogen, followed by the reduction of the resulting iminium intermediate. nih.gov Furthermore, enantioselective methods, such as the intermolecular aza-Wacker reaction, have been developed for the N-alkylation of indoles with alkenols, allowing for the introduction of chiral side chains. nih.gov

Table 1: Representative Conditions for N-Alkylation of Indole Derivatives

Alkylating Agent Catalyst/Base System Solvent Temperature Yield
N-Tosylhydrazones CuI / KOH / P(p-Tol)₃ DMF 100 °C Moderate to Good
Alcohols (via Indoline) Fe(CO)₃(cyclopentadienone) complex TFE Reflux Good (for indoline)
Alkenols Pd(OAc)₂ / Ligand Dioxane 80 °C High
Alkyl Halides NaH or K₂CO₃ DMF or Acetonitrile RT to 90 °C Good to Excellent

Note: The data in this table is based on general findings for indole derivatives and may not represent direct results for this compound.

The introduction of an aryl group at the indole nitrogen (N-arylation) is a significant transformation that leads to N-arylindoles, a class of compounds with important applications. nih.govnih.gov This is typically achieved through transition-metal-catalyzed cross-coupling reactions, with copper and palladium-based systems being the most common. nih.govnih.gov

The copper-catalyzed Ullmann condensation is a classic method for N-arylation, typically involving the reaction of an indole with an aryl halide at high temperatures. acs.org Modern variations of this reaction employ ligands to facilitate the coupling under milder conditions. For 2-arylindoles, a catalyst system comprising copper(I) iodide (CuI) and a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) has proven effective for N-arylation with aryl iodides and bromides. rhhz.net The reaction generally requires a base like potassium phosphate (K₃PO₄) and is often carried out in a solvent like toluene. rhhz.net

Palladium-catalyzed Buchwald-Hartwig amination also serves as a powerful tool for indole N-arylation. nih.gov Additionally, metal-free approaches have been developed, utilizing diaryliodonium salts as the arylating agents. acs.orgmdpi.com These reactions can proceed efficiently for both N-H and N-substituted indoles. acs.org

Table 2: Selected Methods for N-Arylation of Indoles

Arylating Agent Catalyst System Ligand Base Solvent Temperature
Aryl Iodide/Bromide CuI DMEDA K₃PO₄ Toluene 110 °C
Aryl Iodide Cu₂O None K₃PO₄ Ethanol Microwave
Diaryliodonium Salt Metal-Free None None DMF 100 °C
Aryl Halide Pd Catalyst Buchwald-Hartwig Ligands t-BuONa Toluene/Dioxane 80-110 °C

Note: This table summarizes general conditions reported for the N-arylation of indoles and 2-arylindoles. DMEDA = N,N'-dimethylethylenediamine; DMF = Dimethylformamide. nih.govrhhz.netacs.org

Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

For more advanced functionalization beyond the nitrogen atom, metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. mdpi.com These reactions allow for the formation of new carbon-carbon bonds at specific positions on the indole scaffold or the attached phenyl ring, provided a suitable handle like a halogen atom is present. For a molecule like this compound, prior halogenation (e.g., bromination or iodination) at a desired C-H position would be necessary to enable these couplings.

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

The mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed, often utilizing a palladium catalyst in the presence of a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). organic-chemistry.org For a halogenated derivative of this compound, this reaction would allow for the introduction of an alkynyl substituent.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides

Catalyst System Base Solvent Temperature
Pd(PPh₃)₂Cl₂ / CuI Et₃N or Diisopropylamine THF or DMF Room Temp to 60 °C
PdCl₂(PPh₃)₂ TBAF None (Solvent-Free) 80 °C

Note: Conditions are generalized for aryl halides and may require optimization for specific indole substrates. organic-chemistry.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for creating biaryl structures. libretexts.orgorganic-chemistry.org The reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.orgorganic-synthesis.com

The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with the base), and concludes with reductive elimination to afford the coupled product. libretexts.org The reaction is valued for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org For a halogenated derivative of this compound, a Suzuki-Miyaura coupling could be used to introduce additional aryl or heteroaryl substituents. nih.govrsc.org

Table 4: General Conditions for Suzuki-Miyaura Coupling

Palladium Source Ligand Base Solvent System Temperature
Pd(OAc)₂ or Pd₂(dba)₃ PPh₃, P(t-Bu)₃, or dppf Na₂CO₃, K₂CO₃, or K₃PO₄ Toluene/Water, Dioxane/Water 80-110 °C
PdCl₂(dppf) (part of complex) K₃PO₄ Dioxane/Water 60 °C

Note: The choice of catalyst, ligand, and base depends on the specific substrates being coupled. organic-synthesis.comnih.gov

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp², sp³, and sp hybridized carbons. thieme-connect.com

The mechanism is similar to other palladium-catalyzed cross-couplings, beginning with oxidative addition of the organic halide to the Pd(0) catalyst. thieme-connect.com This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, and the cycle is completed by reductive elimination of the coupled product. mdpi.com A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback. organic-chemistry.org For a halogenated this compound, the Stille coupling could be employed to introduce various organic fragments, including alkyl, vinyl, and aryl groups. mdpi.comthieme-connect.com

Table 5: Common Reagents and Conditions for Stille Coupling

Palladium Catalyst Ligand Additive Solvent Temperature
Pd(PPh₃)₄ (part of complex) LiCl Toluene or Dioxane 80-110 °C
Pd₂(dba)₃ P(2-furyl)₃ CuI DMF Room Temp to 50 °C

Note: Additives like LiCl or CuI can accelerate the transmetalation step. thieme-connect.com

Heck Coupling

The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While direct examples of Heck coupling on this compound are not extensively documented in readily available literature, the reactivity of the indole scaffold in such transformations is well-established. The presence of the electron-donating hydroxyl group at the C7 position is expected to influence the electronic properties of the indole ring, potentially affecting the regioselectivity and efficiency of the coupling.

For a Heck reaction to proceed, the indole nucleus typically requires prior functionalization with a leaving group, such as a halide or a triflate. In the case of this compound, the hydroxyl group could be converted to a triflate, providing a suitable substrate for the Heck coupling. The reaction would likely proceed via the standard catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl triflate, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst.

The regioselectivity of the Heck coupling on the indole scaffold can be influenced by the position of the leaving group and the nature of the substituents. Research on related 7-substituted indoles suggests that functionalization at this position can be achieved, allowing for the introduction of various substituents.

Table 1: Hypothetical Heck Coupling of a 2-Phenyl-7-trifloxyindole Derivative

EntryAlkene PartnerCatalystLigandBaseSolventProductYield (%)
1StyrenePd(OAc)₂PPh₃Et₃NDMF2-Phenyl-7-styryl-1H-indoleData not available
2Methyl acrylatePdCl₂(PPh₃)₂-K₂CO₃AcetonitrileMethyl (E)-3-(2-phenyl-1H-indol-7-yl)acrylateData not available

This table presents a hypothetical scenario based on established Heck coupling principles on the indole scaffold. Specific experimental data for this compound is not currently available in the cited literature.

Multicomponent Reaction Strategies Incorporating Indole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The indole scaffold is a common and versatile component in various MCRs, leading to the rapid construction of complex molecular architectures.

The 2-phenylindole framework has been successfully employed in prominent MCRs such as the Ugi and Passerini reactions. For instance, derivatives of 2-phenylindole, such as 2-phenyl-1H-indole-3-carbaldehyde, have been utilized in the Ugi four-component reaction (U-4CR). In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a α-acylamino carboxamide. The presence of the 2-phenylindole moiety in the aldehyde component allows for the incorporation of this privileged scaffold into peptide-like structures. The specific influence of a 7-hydroxyl group on the outcome of such reactions would likely depend on its potential to participate in side reactions or influence the electronic nature of the aldehyde.

Table 2: Representative Ugi Reaction Involving a 2-Phenylindole Derivative

Aldehyde ComponentAmine ComponentCarboxylic Acid ComponentIsocyanide ComponentSolventProduct Structure
2-Phenyl-1H-indole-3-carbaldehydeBenzylamineAcetic acidtert-Butyl isocyanideMethanolα-(acetylamino)-N-(tert-butyl)-2-phenyl-1H-indole-3-acetamide

This table is based on the general principles of the Ugi reaction and its application to 2-phenylindole derivatives.

Enantioselective Transformations of 2-Phenylindole Derivatives

The development of enantioselective transformations for indole derivatives is of paramount importance for the synthesis of chiral drugs and natural products. While specific enantioselective reactions targeting this compound are not widely reported, the broader class of 2-phenylindole derivatives has been the subject of asymmetric catalysis.

The steric bulk of the C2-phenyl group can play a significant role in directing the stereochemical outcome of reactions. However, it can also present a challenge, as steric hindrance may impede the approach of reagents. In some asymmetric Friedel-Crafts reactions, for example, the presence of a 2-phenyl substituent on the indole has been shown to be challenging for achieving high enantioselectivity, potentially due to this steric demand.

Conversely, the development of chiral catalysts, including those based on transition metals with chiral ligands or organocatalysts, has enabled a range of enantioselective functionalizations of the indole core. These reactions often proceed through the formation of a chiral intermediate that dictates the stereochemistry of the product. The NH proton of the indole can also play a crucial role in the enantioinduction process through hydrogen bonding interactions with the catalyst.

Future research in this area will likely focus on the design of catalyst systems that can effectively control the stereoselectivity of reactions involving sterically demanding substrates like 2-phenylindoles, and accommodate functional groups such as the C7-hydroxyl group.

Table 3: Factors Influencing Enantioselectivity in Indole Transformations

FactorDescriptionPotential Impact on 2-Phenylindole Derivatives
Catalyst StructureThe nature of the chiral ligand or organocatalyst.Crucial for creating a chiral environment to induce stereoselectivity.
Substrate StericsThe size and position of substituents on the indole ring.The 2-phenyl group can be sterically demanding, potentially lowering reactivity and enantioselectivity.
Role of NH ProtonPotential for hydrogen bonding with the catalyst.Can enhance enantioinduction through substrate-catalyst interactions.
Reaction ConditionsSolvent, temperature, and additives.Can significantly influence both the yield and the enantiomeric excess of the product.

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 1h Indol 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the 2-Phenyl-1H-indol-7-ol molecule. The protons on the aromatic rings of the indole (B1671886) and phenyl groups typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. libretexts.org The proton of the hydroxyl (-OH) group at the 7-position is expected to appear as a singlet, with its chemical shift being variable and dependent on factors like solvent and concentration, but typically falls within the 4-7 ppm range for phenols. libretexts.org Similarly, the N-H proton of the indole ring will also present as a singlet, its position also being solvent-dependent.

Specific chemical shift values and coupling constants are essential for assigning each proton to its exact position on the molecule. For instance, the protons on the benzene (B151609) ring of the indole moiety will exhibit splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.10 br s - 1H, N-H
7.65 d 7.8 2H, Phenyl H-2', H-6'
7.40 t 7.5 2H, Phenyl H-3', H-5'
7.30 t 7.2 1H, Phenyl H-4'
7.10 d 8.0 1H, Indole H-4
6.95 s - 1H, Indole H-3
6.80 t 8.0 1H, Indole H-5
6.70 d 8.0 1H, Indole H-6

Note: This table is a hypothetical representation and actual values may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atom attached to the electronegative oxygen of the hydroxyl group (C-7) is typically shifted downfield to around 155 ppm. libretexts.org The other aromatic carbons of both the indole and phenyl rings generally appear in the 100-140 ppm range. The specific chemical shifts help in confirming the substitution pattern of the molecule. For example, in 2-phenylindole (B188600), the carbon atoms of the phenyl group and the indole ring have been identified within this range. spectrabase.com

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
154.0 C-7
138.5 C-2
135.0 C-1'
130.0 C-7a
129.0 C-2', C-6'
128.5 C-3', C-5'
128.0 C-4'
122.0 C-3a
120.5 C-5
118.0 C-4
115.0 C-6

Note: This table is a hypothetical representation and actual values may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the coupled protons on the indole and phenyl rings, confirming their positions relative to each other. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of a proton signal to its attached carbon, which is crucial for complex aromatic systems. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC would show correlations from the protons on the phenyl ring to the C-2 carbon of the indole, confirming the phenyl group's attachment point. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indole ring is also found in this region, usually as a sharper peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹) Vibration Type Functional Group
~3400 (sharp) N-H Stretch Indole N-H
~3300 (broad) O-H Stretch Phenolic O-H
3000-3100 C-H Stretch Aromatic
1450-1600 C=C Stretch Aromatic Rings

Note: These are typical ranges and the exact peak positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing both the indole and phenyl rings, allows it to absorb light in the ultraviolet and possibly the visible region. The spectrum is expected to show characteristic absorption maxima (λmax) corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent used. The presence of the hydroxyl group, an auxochrome, can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted 2-phenylindole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (C₁₄H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 209.08 g/mol ). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. For this compound, characteristic fragments might arise from the cleavage of the phenyl group or rearrangements within the indole ring system. nih.govlibretexts.org The molecular ion peak in indoles is often the base peak, indicating the stability of the aromatic system. massbank.eu

Table 4: List of Compounds Mentioned

Compound Name
This compound

X-ray Diffraction (XRD) for Single Crystal Structure Determinationrigaku.com

While specific crystallographic data for this compound is not detailed in the provided search results, analysis of closely related indole structures provides insight into the expected values. For instance, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, a related Schiff base containing an indole ring, has been determined. nih.gov In another related structure, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, the molecule is nearly planar, with the dihedral angle between the indole unit and the phenyl ring being 0.9(4)°. unesp.briucr.org

The unit cell parameters define the dimensions and angles of the crystal's basic repeating unit. For a crystal form of (R)-1-(2,2-difluorobenzo[d] researchgate.netnih.govdioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide, a monoclinic crystal system with a C2 space group was identified. google.com Its unit cell dimensions were determined as a = 21.0952(16) Å, b = 6.6287(5) Å, and c = 17.7917(15) Å, with angles α = 90°, β = 95.867(6)°, and γ = 90°. google.com Similarly, the compound (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one crystallizes in the monoclinic space group C2/c with unit cell parameters a = 32.0225 (5) Å, b = 7.39970 (10) Å, c = 17.4100 (2) Å, and β = 108.3010 (10)°. researchgate.net

Below are tables representing typical data obtained from such an analysis, using values from related indole derivatives as illustrative examples.

Table 1: Representative Bond Lengths for Indole Derivatives Data based on analogous structures.

BondTypical Length (Å)Source Compound Example
C=N (imine)1.256(3)(2,4-dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine
C-N (indole)1.422(3)Imine-type compound
C=C (indole)1.319(2)Generic indole derivative example
C-C (phenyl)1.39 (avg.)General aromatic systems

This is an interactive data table. The values are representative examples from related structures. nih.govmdpi.com

Table 2: Representative Bond Angles for Indole Derivatives
AngleTypical Angle (°)Source Compound Example
C-N-C (indole)108-110General indole ring systems
N-C-C-71.7(5)l-tyrosine derived compound (torsion angle)
O-C-C (phenol)116.5(4)/123.9(4)l-tyrosine derived compound

This is an interactive data table. The values are representative examples from related structures. researchgate.net

Table 3: Example Unit Cell Parameters for an Indole Derivativeunesp.br
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.7504 (4)
b (Å)9.7190 (6)
c (Å)12.1976 (7)
α (°)111.196 (2)
β (°)96.759 (2)
γ (°)98.497 (2)
Volume (ų)617.69 (7)

This is an interactive data table based on a published indole structure. unesp.br

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in stabilizing the crystal lattice. researchgate.net In many indole derivatives, hydrogen bonding is a dominant interaction. For example, in the crystal structure of one indole-based Schiff base, molecules are linked by N—H⋯N hydrogen bonds to form centrosymmetric dimers. nih.gov

Other significant interactions include C—H⋯O and C—H⋯π interactions. nih.govresearchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts. For (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, this analysis revealed that the most significant contributions to crystal packing are from O⋯H (28.5%) and H⋯H (26.7%) interactions. iucr.orgnih.gov These interactions create a two-dimensional network, demonstrating how subtle forces collectively build a stable supramolecular architecture. unesp.brnih.gov In some cases, π–π stacking interactions, where aromatic rings align, also play a role in consolidating the crystal packing. researchgate.net

Elemental Analysis for Compositional Verificationnih.gov

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition. nih.gov

For this compound, the molecular formula is C₁₄H₁₁NO. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. This data serves as a benchmark for experimental verification.

Table 4: Theoretical vs. Experimental Elemental Analysis Experimental data is hypothetical for this compound and shown for illustrative purposes, while theoretical values are calculated.

ElementTheoretical % (for C₁₄H₁₁NO)Found % (Hypothetical)
Carbon (C)80.36%80.31%
Hydrogen (H)5.30%5.35%
Nitrogen (N)6.69%6.65%
Oxygen (O)7.65%7.69%

This is an interactive data table. Theoretical values are calculated based on the molecular formula of this compound.

Theoretical and Computational Investigations of 2 Phenyl 1h Indol 7 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Phenyl-1H-indol-7-ol, DFT studies offer a comprehensive understanding of its molecular properties.

Optimized Geometry and Conformational Analysis

Geometry optimization of this compound is a fundamental step in computational analysis, providing the most stable three-dimensional arrangement of the atoms. These calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to yield precise bond lengths and angles nih.gov. The optimized structure reveals the spatial relationship between the phenyl ring and the indole (B1671886) nucleus, including the dihedral angle which is a key conformational parameter.

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For this compound, this analysis focuses on the rotation around the single bond connecting the phenyl group to the indole ring. The presence of the hydroxyl group at the 7-position can influence the conformational preferences through potential intramolecular hydrogen bonding.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (inter-ring) 1.49
C-O (hydroxyl) 1.36
O-H (hydroxyl) 0.96
C-N-C (indole) 108.5
Phenyl-Indole 35.0

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. youtube.comlibretexts.org

The HOMO is associated with the nucleophilic character of the molecule, representing the region from which an electron is most likely to be donated. youtube.com Conversely, the LUMO relates to the electrophilic character, indicating the region most likely to accept an electron. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-donating hydroxyl group is expected to influence the energy and localization of the HOMO, while the phenyl and indole rings will contribute to the delocalized π-system of both frontier orbitals.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
Energy Gap (Egap) 4.6

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient areas with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group and the N-H group would exhibit positive potential, highlighting their electrophilic nature. The aromatic rings will also display characteristic electrostatic potential distributions.

Vibrational Frequency Analysis and Spectroscopic Data Correlation

Vibrational frequency analysis, performed using DFT calculations, provides theoretical vibrational spectra (infrared and Raman) of the molecule. researchgate.net By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific functional groups and molecular motions can be achieved. nih.gov This correlation helps in the structural confirmation of the synthesized compound.

Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, the N-H stretching of the indole ring, C-H stretching of the aromatic rings, and various C-C and C-N stretching and bending vibrations within the molecular framework.

Table 3: Selected Calculated Vibrational Frequencies for this compound (Illustrative Data)

Vibrational Mode Calculated Frequency (cm-1)
O-H Stretch 3650
N-H Stretch 3450
Aromatic C-H Stretch 3100-3000
C=C Stretch (Aromatic) 1600-1450
C-O Stretch 1250

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. mdpi.com This method provides information about the electronic transitions between molecular orbitals upon absorption of light, including the excitation energies and oscillator strengths. researchgate.net The calculated UV-Vis spectrum can be compared with experimental data to understand the electronic structure and photophysical properties of this compound. The transitions are often characterized by the involvement of the HOMO and LUMO, providing further insight into the molecule's electronic behavior. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of the behavior of this compound, for instance, in a biological system or in solution. By simulating the interactions of the molecule with its environment, MD can reveal information about its conformational flexibility, solvation, and potential binding modes with biological targets. Such simulations are particularly valuable in drug design and materials science to understand how the molecule behaves in a realistic environment.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their observed properties or biological activities. nih.gov For the 2-phenylindole (B188600) class of molecules, these studies are instrumental in predicting characteristics and guiding the design of new derivatives with desired attributes. iau.irnih.gov

QSPR models are developed to predict various molecular properties, reducing the need for extensive and time-consuming experimental measurements. For 2-phenylindole derivatives, computational studies have successfully created models to predict fundamental quantum chemical and thermodynamic properties. researchgate.net

These predictive models are often built using molecular descriptors calculated from the optimized geometry of the molecules. Methods like Density Functional Theory (DFT), for instance at the B3LYP/6-311G(d,p) level, are employed to calculate these properties. researchgate.net Subsequently, statistical techniques such as Multiple Linear Regression (MLR) combined with descriptor selection methods like the Genetic Algorithm (GA) are used to build the QSPR models. researchgate.net

Key properties predicted for 2-phenylindole derivatives include:

Gibbs Free Energy (ΔG): A measure of the thermodynamic potential and spontaneity of processes.

Enthalpy of Formation (ΔHf): Indicates the energy change when a compound is formed from its constituent elements, relating to its stability. researchgate.net

The predictive power of these models is rigorously evaluated using internal and external validation techniques to ensure their robustness and reliability. researchgate.net

Table 1: Example of Molecular Descriptors Used in QSPR Models for 2-Phenylindole Derivatives

Descriptor Class Example Descriptor Property Correlated With
3D Matrix-Based H3D (H autocorrelation 3D) Gibbs Free Energy (ΔG)
3D Matrix-Based SEig (Eigenvalue Sum from Mass Matrix) Enthalpy of Formation (ΔHf)
Constitutional Molecular Weight Various Physicochemical Properties
Topological Wiener Index Boiling Point, Viscosity

This table is illustrative of descriptors used for the 2-phenylindole class of compounds.

A primary goal of QSPR/QSAR is to understand how specific structural features influence a molecule's behavior. For 2-phenylindole derivatives, numerous studies have established correlations between their structure and various biological and physicochemical phenomena, particularly anticancer activity. nih.govresearchgate.net

The 2-phenylindole scaffold is a versatile core, and modifications at different positions on the indole ring or the attached phenyl group can lead to significant changes in properties. nih.gov For example, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), on the phenyl ring has been found to enhance the antioxidant activity of these compounds. In the context of anticancer properties, the type and position of substituents on the phenyl ring are crucial. nih.gov

Molecular docking studies, which complement QSAR, have shown that 2-phenylindole derivatives can bind to various biological targets. These interactions are often governed by specific structural features. For instance, some derivatives bind to estrogen receptors, a phenomenon relevant in breast cancer research. researchgate.net The steric and hydrophobic effects of different functional groups, such as long-chain alkyl groups, also positively influence cytotoxic activity. researchgate.net

Table 2: Correlation of Structural Features with Properties in 2-Phenylindole Derivatives

Structural Feature / Modification Observed Phenomenon / Property Reference
Electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring Increased antioxidant activity
Substituents on the phenyl ring (general) Modulation of antiproliferative activity against cancer cells nih.gov
Long-chain linear alkyl groups Positive influence on cytotoxicity (steric and hydrophobic effects) researchgate.net

Non-Linear Optical (NLO) Property Predictions and Applications

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, such as in optical switching and data storage. journaleras.com Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of organic molecules. researchgate.netuobasrah.edu.iq While specific NLO studies on this compound are not available, the methodology applied to other heterocyclic compounds provides a clear framework for how its properties would be investigated.

The NLO response of a molecule is primarily determined by its hyperpolarizability. Key parameters calculated to assess NLO potential include:

Dipole Moment (μ): Measures the separation of positive and negative charges in a molecule.

Linear Polarizability (α): Describes the distortion of the electron cloud in response to an electric field.

First-Order Hyperpolarizability (β): The primary indicator of second-order NLO activity. journaleras.com

For a molecule to exhibit significant NLO properties, it often requires a substantial difference between its ground-state and excited-state dipole moments, which is facilitated by intramolecular charge transfer (ICT). The presence of electron-donating groups (like the hydroxyl group in this compound) and electron-accepting regions within a conjugated π-system can promote ICT and enhance NLO response. The calculated hyperpolarizability values are often compared to those of a well-known reference material, such as urea, to gauge their potential. journaleras.com

Table 3: Representative DFT-Calculated NLO Properties for a Hypothetical NLO Candidate

Parameter Description Typical Unit Significance
μ (Dipole Moment) Measure of molecular polarity Debye High value suggests charge asymmetry
α (Mean Polarizability) Ease of electron cloud distortion 10⁻²⁴ esu Relates to linear optical properties
β (First Hyperpolarizability) Measure of second-order NLO response 10⁻³⁰ esu High value indicates strong NLO potential

| EHOMO - ELUMO (Energy Gap) | Energy difference between frontier orbitals | eV | Small gap can facilitate electron excitation and enhance NLO response |

This table illustrates the typical data generated in computational NLO studies.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing researchers to map out reaction pathways, identify transient intermediates, and calculate activation energies. This is crucial for understanding how molecules are formed and how they might react with other species.

For the indole core structure, computational studies have been used to elucidate complex reaction mechanisms, such as those involved in atmospheric oxidation. For instance, the reactions of indole with hydroxyl (•OH) and chlorine (•Cl) radicals have been investigated using quantum chemical calculations. researchgate.netcopernicus.org These studies map the potential energy surface for different pathways, including radical addition to the ring and hydrogen abstraction from the N-H group. researchgate.netcopernicus.org By calculating the energy barriers for each step, the most favorable reaction channels can be identified, predicting the final products. researchgate.net

Similarly, computational methods can unravel the mechanisms of enzyme-catalyzed reactions. Theoretical studies can propose how a substrate like indole binds to an active site and how the catalyst facilitates a specific transformation, such as selective C3 hydroxylation, over other possible pathways. acs.org This involves modeling the enzyme's active site and calculating the energetics of the catalytic cycle. Such studies are vital for designing new catalysts and understanding biological processes.

Derivatization Strategies and Analogue Design for 2 Phenyl 1h Indol 7 Ol

Modification of the Hydroxyl Group at C-7 Position

The hydroxyl group at the C-7 position is a prime target for chemical modification due to its reactivity as a nucleophile and its potential to form hydrogen bonds. Esterification and etherification are common initial strategies, with further derivatization introducing a range of oxygen-containing functionalities.

The conversion of the C-7 hydroxyl group into esters and ethers is a fundamental strategy to alter the molecule's lipophilicity and metabolic stability.

Esterification: The formation of an ester linkage can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides. The Mitsunobu reaction, which couples an alcohol with a pronucleophile like a carboxylic acid using reagents such as triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), is a powerful tool for this transformation under mild conditions. nih.gov Studies on related phenolic compounds, such as naphthols, have successfully employed esterification to generate diverse libraries of analogues, including benzoate (B1203000) and cinnamate (B1238496) esters. tandfonline.com For instance, derivatization of indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), into various esters has been shown to modulate its biological activity. nih.gov

Etherification: The synthesis of C-7 ethers can be accomplished via several methods. The classical Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, is a common approach. Alternatively, modern catalytic methods, such as iron-catalyzed etherification reactions, offer efficient pathways. researchgate.net The use of trichloroacetimidates as alkylating agents, activated by a Lewis acid, also provides a robust method for forming ether linkages. syr.edu

Reaction TypeReagents/ConditionsProduct TypeReference
EsterificationCarboxylic Acid, PPh₃, DEAD (Mitsunobu)C-7 Ester nih.gov
EsterificationAcid Chloride/Anhydride, BaseC-7 Ester tandfonline.com
EtherificationAlkyl Halide, Base (Williamson)C-7 Ether researchgate.net
EtherificationAlcohol, Iron CatalystC-7 Ether researchgate.net
EtherificationTrichloroacetimidate, Lewis AcidC-7 Ether syr.edu

Beyond simple esters and ethers, a variety of other oxygen-containing groups can be installed at the C-7 position. The hydroxyl group itself can be oxidized to a ketone or quinone-like structure under appropriate conditions. evitachem.com A more versatile approach involves the initial conversion of the C-7 position to a different functional group that can then be elaborated. For example, direct C-H borylation of the indole (B1671886) C-7 position using an iridium catalyst, followed by oxidation, can install a hydroxyl group. acs.org This C-7 boronate intermediate is highly valuable and can be converted into other functionalities. For example, treatment with aqueous hydrogen peroxide and sodium hydroxide (B78521) can yield the 7-hydroxyindole (B18039). acs.org

Substitutions on the Indole Ring System

The indole ring itself offers multiple sites for substitution, allowing for fine-tuning of the electronic and steric properties of the molecule. The C-3 position is particularly reactive, but other positions can also be functionalized.

The C-3 position of the indole nucleus is highly nucleophilic and susceptible to electrophilic substitution. This reactivity has been exploited to introduce a wide array of substituents.

C-3 SubstituentSynthetic MethodPrecursorsReference
OxetaneLewis Acid-catalyzed Alkylation2-Phenylindole (B188600), Oxetanol nih.gov
Methylene-linked HydrazineCondensation2-Phenyl-1H-indole-3-carbaldehyde, Hydrazine omicsonline.org
DiindolylmethaneFriedel-Crafts Alkylation(1H-indol-3-yl)methanol, Indole beilstein-journals.org
ArylPalladium-catalyzed C-H ArylationIndole-3-carbaldehyde, Iodoarene acs.org

While C-3 is the most reactive site for electrophilic attack, other positions on the indole ring can also be functionalized to create diverse analogues.

C-5 and C-6 Positions: Amine groups have been introduced at the C-5 and C-6 positions of the 2-phenylindole scaffold. omicsonline.org Furthermore, substituents such as methoxy (B1213986) and methylsulfonyl groups at the C-5 position have been explored, leading to compounds like 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole. researchgate.net These modifications can significantly alter the molecule's polarity and interaction with biological targets.

C-7 Position: Direct functionalization of the C-7 position is challenging but can be achieved. Iridium-catalyzed C-H borylation is a key method for introducing a boronate ester at C-7, which serves as a versatile handle for subsequent cross-coupling reactions or conversion to other groups. acs.org

C-2 Position: While the parent compound has a phenyl group at C-2, this position can be halogenated using reagents like phosphorus oxyhalides, although the resulting 2-haloindoles may have limited stability. core.ac.uk

Modifications on the Phenyl Moiety at C-2

Altering the substitution pattern on the C-2 phenyl ring is a common and effective strategy in analogue design. The electronic nature and position of substituents on this ring can profoundly influence biological activity. japsonline.com A wide range of functional groups have been introduced, often via synthesis from a correspondingly substituted acetophenone (B1666503) or through cross-coupling reactions.

Examples include electron-donating groups like methoxy (e.g., 2,5-dimethoxyphenyl) and electron-withdrawing or halogen groups such as amino (2-(4-Aminophenyl)-1H-indole), nitro (2-(3-Nitrophenyl)-1H-indole), fluoro (2-(4-fluorophenyl)), and chloro (2-(4-chlorophenyl)). omicsonline.orgjapsonline.com The introduction of pharmacophoric groups like methylsulfonyl (SO₂Me) and azido (B1232118) (N₃) at the para-position of the phenyl ring has been systematically studied to probe interactions with specific biological targets. researchgate.net

Substituent on C-2 Phenyl RingExample Compound NameReference
4-Amino2-(4-Aminophenyl)-1H-indole japsonline.com
3-Nitro2-(3-Nitrophenyl)-1H-indole japsonline.com
4-Fluoro2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole omicsonline.org
4-Chloro(E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl) methylene) thiazol-2-amine omicsonline.org
4-Methylsulfonyl5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole researchgate.net
4-Azido5-Substituted-2-(4-azidophenyl)-1H-indoles researchgate.net
2,5-Dimethoxy2-(2,5-Dimethoxyphenyl)-1H-indole derivative japsonline.com

Electronic and Steric Effects of Phenyl Substituents

Electronic Effects: The electronic nature of substituents on the phenyl ring can be broadly categorized as electron-donating or electron-withdrawing.

Electron-donating groups (EDGs) , such as methoxy (-OCH3) and methyl (-CH3), increase the electron density of the phenyl ring. This can enhance π-π stacking interactions and may influence the molecule's metabolic stability. Research on related heterocyclic systems has shown that EDGs on a phenyl ring can lead to greater antioxidant activity. researchgate.net

Electron-withdrawing groups (EWGs) , such as halogens (e.g., -Cl, -F), nitro (-NO2), and cyano (-CN), decrease the electron density of the phenyl ring. Halogens, in particular, exhibit a dual electronic nature with both inductive electron-withdrawing and resonance electron-donating effects, with the inductive effect typically being dominant. researchgate.net The position of these substituents is crucial; for instance, chlorine and fluorine can act as electron-donating groups at the para-position (C4) of a phenyl ring but have an electron-withdrawing effect at the meta-position (C3). researchgate.net

Steric Effects: The size and spatial arrangement of substituents on the phenyl ring introduce steric hindrance, which can dictate the preferred conformation of the molecule and its ability to fit into a biological target's binding site.

The interplay between steric and electronic effects is crucial. For example, in a series of N-confused porphyrins with various phenyl substituents, both electron-withdrawing and electron-donating groups were studied to understand their impact on the macrocycle's properties. acs.org

The strategic placement of substituents with varying electronic and steric properties is a fundamental approach in medicinal chemistry to optimize the activity and selectivity of lead compounds.

N-Substitution Variations and their Influence on Molecular Architecture

Modification at the N-1 position of the indole ring is a common and effective strategy for altering the physicochemical properties and biological activity of 2-phenyl-1H-indol-7-ol analogues. The introduction of various substituents at this position can significantly impact the molecule's architecture, solubility, and ability to form hydrogen bonds.

The indole nitrogen is a key site for derivatization. Alkylation, arylation, and acylation are common reactions performed at this position. For instance, the synthesis of N-substituted tetrahydroindoles has been achieved, where the nature of the substituent at the nitrogen atom can be varied. researchgate.net

The introduction of a propanoic acid chain at the N-1 position, as seen in 3-(2-phenyl-1H-indol-1-yl)propanoic acid, adds a carboxylic acid functional group. This group can enhance water solubility and provides a handle for further derivatization, such as esterification or amidation. The presence of such a group can also influence the molecule's ability to interact with biological targets through hydrogen bonding.

Design of Hybrid Molecules and Fused Ring Systems

To expand the chemical space and explore novel biological activities, this compound can be used as a scaffold to design hybrid molecules and fused ring systems. This approach involves combining the indole core with other heterocyclic structures or building polycyclic frameworks.

Bis-indole derivatives, which contain two indole moieties, are a significant class of compounds with a wide range of biological properties. The synthesis of bis(indolyl)methanes from 2-phenyl-1H-indoles can be achieved through an electrophilic substitution reaction with various aromatic aldehydes. journalofchemistry.org This reaction is often catalyzed by acids or other catalysts. A novel clay material has been shown to effectively catalyze this reaction at room temperature, leading to excellent yields. journalofchemistry.org

Another approach involves a domino gold(I) chloride-catalyzed cycloisomerization of 2-(phenylethynyl)benzenamine with an aldehyde to produce bis(2-phenyl-1H-indol-3-yl)methanes. mdpi.com This method is compatible with a wide range of functionalized aldehydes. mdpi.com Microwave-induced synthesis has also been employed as a rapid and efficient method for obtaining bis-indole derivatives under solvent-free conditions. jchemlett.com

The hybridization of the this compound scaffold with other heterocyclic rings like pyridines, imidazoles, and benzofurans can lead to novel compounds with enhanced or new biological activities.

Pyridines: The pyridine (B92270) nucleus is a common feature in many therapeutic agents. mdpi.com The synthesis of indole-pyridine hybrids has been explored, for example, through the reaction of indole-3-carboxyaldehydes with substituted acetophenones followed by cyclocondensation to form pyridin-4-yl indoles. researchgate.net

Imidazoles: Imidazole-containing compounds are known for their diverse pharmacological properties. nih.gov The design of hybrid molecules incorporating both indole and imidazole (B134444) moieties is an active area of research. For instance, benzofuran-imidazole hybrids have been synthesized and studied for their biological activities. researchgate.netunisa.ac.za

Benzofurans: Benzofurans are another important class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.netnih.gov The molecular hybridization approach has been used to design novel derivatives incorporating benzofuran, imidazole, and quinazolinone pharmacophores. nih.gov

The indole nucleus can serve as a building block for the synthesis of more complex, polycyclic structures. These rigid frameworks can position functional groups in specific spatial orientations, which can be advantageous for high-affinity binding to biological targets.

Rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes or alkynes is a powerful method for constructing valuable polycyclic systems such as 6H-isoindolo[2,1-a]indoles and indolo[2,1-a]isoquinolines. researchgate.net Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly efficient for building molecular complexity and accessing diverse indole-fused polycyclic scaffolds. researchgate.net Another strategy involves the reaction of indole-7-carbaldehydes with vinyl sulfonium (B1226848) salts to construct polycyclic 1,7-fused indoles, which are key structural motifs in various natural products. acs.org

Chiral Derivatization and Enantioselective Analogue Synthesis

The introduction of chirality into the this compound scaffold is a critical aspect of drug design, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles.

An efficient method for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles involves the opening of an epoxide with a chiral amine or amino acid ester, followed by an intramolecular, metal-catalyzed cyclization. researchgate.net This approach allows for the introduction of a chiral substituent at the nitrogen atom. researchgate.net

Cobalt-catalyzed hydroalkylation of alkenes represents another strategy for the enantioselective synthesis of chiral α,α-dialkyl indoles, where a stereogenic carbon is directly attached to the indole nitrogen. nih.gov Furthermore, chiral phosphoric acid-catalyzed enantioselective (3+2) cycloaddition reactions have been developed for the construction of chiral 2,3-disubstituted indolines. acs.org These methods provide access to a wide variety of enantiomerically enriched indole derivatives, which are valuable for studying stereoselective interactions with biological targets. The development of enantioselective approaches to cyclohepta[b]indoles has also been an area of focus, with methods combining organo- and gold-catalysis being reported. uni-konstanz.de

Non Pharmacological Applications of 2 Phenyl 1h Indol 7 Ol Derivatives

Materials Science Applications

The inherent properties of the 2-phenylindole (B188600) scaffold, such as high electron mobility, thermal stability, and photoluminescence, make its derivatives ideal candidates for a range of applications in materials science. These characteristics are pivotal for the creation of novel organic materials with tailored functionalities.

Derivatives of 2-phenylindole are being explored as host materials for phosphorescent organic light-emitting diodes (OLEDs). researchgate.net Their high triplet energy levels and glass-forming capabilities are advantageous for these applications. researchgate.net For instance, specific derivatives of carbazole (B46965) and 2-phenylindole have been synthesized and characterized for their thermal, electrochemical, photophysical, and charge-transporting properties. researchgate.net These compounds exhibit glass transition temperatures as high as 134°C and triplet energy levels in the range of 2.88–3.04 eV. researchgate.net The zero-field hole mobilities of some of these derivatives have been observed to reach up to 1.97 × 10⁻⁵ cm² V⁻¹s⁻¹. researchgate.net

A notable example is a device fabricated using 3-((1-(4-vinylbenzyl)-2-phenyl-1H-indol-3-yl)methyl)-9-ethyl-9H-carbazole as a host for a green emitter. This OLED demonstrated a maximum current efficiency of 10.3 cd/A, a power efficiency of 7.2 lm/W, and an external quantum efficiency of 2.9%. researchgate.net Such devices also exhibit relatively low turn-on voltages, making them promising for energy-efficient displays and lighting. researchgate.net

The 2-phenylindole framework is a key component in the synthesis of fluorescent dyes due to its inherent photoluminescence. These derivatives are often designed based on a donor-π-acceptor (D-π-A) architecture, which allows for tunable photophysical properties. nih.gov By modifying the substituent groups on the phenyl ring, the electronic push-pull capability can be altered, leading to variations in the HOMO-LUMO gaps and, consequently, the emission colors. nih.gov

For example, a series of novel indole (B1671886) derivatives with different functional moieties on the phenyl group have been shown to exhibit positive solvatochromism, where the emission wavelength shifts with the polarity of the solvent. nih.gov These compounds also display fluorescence in the solid state due to their twisted geometries and specific aggregation modes. nih.gov The strong fluorescence emission of indole and its derivatives in solution makes them excellent candidates for fluorescent probes in biological and electrochemical sensing. nih.gov Furthermore, pyranoindole derivatives have been synthesized that show high Stokes shifts (up to 15,000 cm⁻¹) and quantum yields (up to 66%), demonstrating their potential in optoelectronic applications. mdpi.com

Chemical Sensing and Probing Mechanisms

The responsive nature of the 2-phenylindole scaffold to its chemical environment has led to the development of derivatives that can act as chemical sensors. These sensors often rely on changes in their optical properties, such as color or fluorescence, upon interaction with a specific analyte.

Indole-based hydrazone derivatives have been synthesized and shown to act as colorimetric "naked eye" sensors for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). acs.org The sensing mechanism involves the abstraction of an acidic proton from the hydrazone by the anion, which leads to a distinct color change. acs.org The position of the indole group on the sensor molecule can influence its selectivity and sensitivity. For instance, a sensor with the 1H-indole group at the ortho-position exhibits a lower energy gap, which enhances the intramolecular charge transfer and improves sensing capabilities. acs.org

Furthermore, indole derivatives designed with a donor-π-acceptor structure can function as pH sensors. nih.gov The protonation and deprotonation of nitrogen and oxygen-containing groups in these molecules lead to dramatic changes in their color and fluorescence, allowing for the development of colorimetric pH sensors and fluorescent test papers. nih.gov

Corrosion Inhibition Mechanisms and Surface Interaction Studies

Derivatives of indole have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. mdpi.comju.edu.sa The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. mdpi.comju.edu.sa

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that the inhibition efficiency of these compounds increases with their concentration. For example, at a concentration of 90 ppm, 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) and Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) exhibited inhibition efficiencies of 81.2% and 76.2%, respectively, for mild steel in 0.5 M H₂SO₄. mdpi.com Polarization studies indicate that these indole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.com

The adsorption process is typically governed by the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. manipal.edu The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic rings of the indole derivatives facilitates their strong adsorption onto the metal surface. mdpi.com

Inhibition Efficiency of Indole Derivatives on Mild Steel in 0.5 M H₂SO₄
InhibitorConcentration (ppm)Inhibition Efficiency (%)Reference
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI)9081.2 mdpi.com
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC)9076.2 mdpi.com

Role as Chemical Building Blocks and Synthetic Intermediates

The 2-phenylindole scaffold is considered a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. researchgate.net Its rigid structure and the presence of reactive sites allow for the synthesis of a wide array of more complex molecules.

2-Phenyl-1H-indoles are frequently used as starting materials for the regiospecific construction of other heterocyclic systems. For instance, they can be used to synthesize indole-appended pyrazoles and pyrroles. nih.gov Various synthetic methodologies, such as the Fischer indole synthesis, are employed to prepare the initial 2-phenylindole derivatives, which can then be further functionalized. researchgate.netijnrd.org Optimized and efficient synthetic routes have been developed to produce a range of 2-phenyl-indole building blocks with various substituents at the indole 3-position, highlighting their importance for creating diverse chemical libraries. researchgate.net

The indole nucleus itself is a crucial pharmacophore found in many biologically active compounds, and the 2-phenyl substitution often enhances or modifies these activities. This makes 2-phenylindole derivatives valuable intermediates in the synthesis of new therapeutic agents and other functional molecules.

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